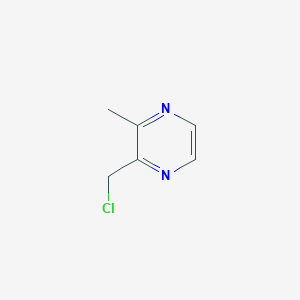

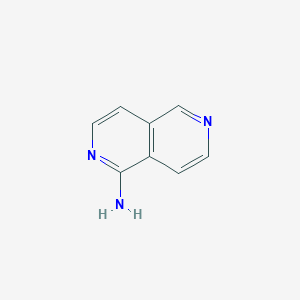

2,6-Naphthyridin-1-amine

Übersicht

Beschreibung

2,6-Naphthyridin-1-amine is a heterocyclic compound that is part of the naphthyridine family, which includes various isomeric bicyclic systems containing two pyridine rings. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The studies on 2,6-naphthyridin-1-amine and its derivatives have revealed their importance in the synthesis of fused tetracyclic heterocycles, multicomponent hydrogen-bonding organic solids, and their role in biomedical applications .

Synthesis Analysis

The synthesis of 2,6-naphthyridin-1-amine derivatives has been achieved through various methods. A three-component reaction involving aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol at refluxing temperature has been used to synthesize fused tetracyclic heterocycles . Additionally, a facile synthesis of 2,6-naphthyridine has been described, where Chichibabin amination yields 1-amino-2,6-naphthyridine . Microwave irradiation has been employed for the rapid synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives, showcasing operational simplicity and increased safety . Furthermore, grindstone chemistry has been utilized for the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2,6-naphthyridin-1-amine derivatives has been characterized using various analytical techniques. Single crystal X-ray diffraction has been used to determine the crystal structures of multicomponent crystals involving 2,6-naphthyridin-1-amine derivatives . In one study, the title compound was found to be essentially planar and aligned in a nearly coplanar manner with the 2,6-diaminopyridinium ion .

Chemical Reactions Analysis

2,6-Naphthyridin-1-amine derivatives participate in a variety of chemical reactions. They have been used in multicomponent reactions to construct complex molecular architectures . The amination of 2,6-naphthyridine with potassium amide under controlled conditions has been studied, revealing σ-adduct formation at position 1 . Additionally, a [5 + 1]-strategy for the assembly of 1,8-naphthyridin-4(1H)-ones by domino amination/conjugate addition reactions has been developed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-naphthyridin-1-amine derivatives have been explored in several studies. The compounds exhibit strong hydrogen bonding and weak intermolecular interactions, which direct the packing modes of molecular crystals . Novel fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, a related compound, have shown solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability . These properties make 2,6-naphthyridin-1-amine derivatives suitable for various applications, including the development of materials with specific electronic and optical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Grindstone Chemistry : 1,6-Naphthyridine derivatives, which include 2,6-naphthyridin-1-amine, have been synthesized in a solvent-free and catalyst-free environment. This method involves grinding ketones, malononitrile, and amines in a mortar at room temperature, yielding high-purity derivatives used in various applications (Hameed, 2015).

Aqueous Medium Synthesis : An innovative, eco-friendly synthesis of 1,2-dihydro[1,6]naphthyridines, which includes 2,6-naphthyridin-1-amine, has been developed. This method involves a catalyst-free, pseudo-five-component synthesis in water, avoiding toxic solvents (Mukhopadhyay, Das, & Butcher, 2011).

Chemical Transformations and Studies

Chemical Complexation Studies : Research has been conducted on hydrogen bonding between bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds. This has led to a better understanding of their role in binding with acidic compounds, which is critical for various chemical processes (Jin et al., 2010).

Microwave Irradiation Synthesis : N-substituted 2-amino-1,6-naphthyridine derivatives have been synthesized under microwave irradiation. This method provides an efficient way for small-scale, fast synthesis of these derivatives for biomedical screening, highlighting their potential in medical research (Han et al., 2010).

Potential Applications in Drug Discovery

Antimalarial Activity : Compounds derived from benzo[c][2,7]naphthyridine, related to 2,6-naphthyridin-1-amine, have shown promising antimalarial activity. This includes compounds synthesized from reactions with novaldiamine base, demonstrating significant potential in developing new antimalarial drugs (Görlitzer et al., 2006).

Inhibitors of Protein Tyrosine Kinases : Derivatives of 1,6-naphthyridin-2(1H)-ones, which are structurally related to 2,6-naphthyridin-1-amine, have been identified as potent inhibitors of protein tyrosine kinases. This suggests their potential use in targeted cancer therapies (Thompson et al., 2000).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing when handling 2,6-Naphthyridin-1-amine . It is also recommended to avoid ingestion and inhalation, and dust formation . Hazard statements include Acute Tox. 4 Oral - Eye Irrit. 2 .

Zukünftige Richtungen

The wide range of biological activity of 2,6-Naphthyridin-1-amine makes it a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring the properties of 2,6-Naphthyridin-1-amine, from chemical structures and general mechanisms of action to more specialized molecular targets . The development of new compounds containing the 2,6-Naphthyridin-1-amine scaffold is also a promising direction .

Eigenschaften

IUPAC Name |

2,6-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMHXBFDZAJXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512281 | |

| Record name | 2,6-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Naphthyridin-1-amine | |

CAS RN |

80935-81-5 | |

| Record name | 2,6-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)